2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1015567
InChI:
InChI=1S/C15H14BrClN2O3S/c1-7-8(2)23-15(13(7)14(18)21)19-12(20)6-22-11-4-3-9(17)5-10(11)16/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20)
SMILES:
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C
Molecular Formula:
C15H14BrClN2O3S
Molecular Weight:
417.7 g/mol
2-{[(2-Bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
CAS No.:
Cat. No.: VC1015567
Molecular Formula: C15H14BrClN2O3S
Molecular Weight: 417.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrClN2O3S |
|---|---|
| Molecular Weight | 417.7 g/mol |
| IUPAC Name | 2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H14BrClN2O3S/c1-7-8(2)23-15(13(7)14(18)21)19-12(20)6-22-11-4-3-9(17)5-10(11)16/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20) |
| Standard InChI Key | ZDTZFJDKFHGHBM-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator